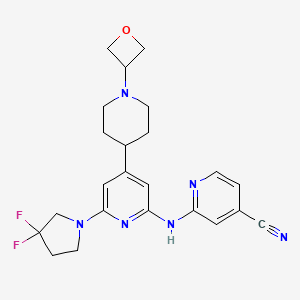
GNE-3511
Cat. No. B607683
M. Wt: 440.5 g/mol
InChI Key: RHFIAUKMKYHHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09399636B2
Procedure details


To a 50-mL recovery flask charged with 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridine (216 mg, 0.603 mmol, 1 equiv), 2-amino-4-cyanopyridine (122 mg, 1.03 mmol, 1.70 equiv), cesium carbonate (399 mg, 1.22 mmol, 2.03 equiv) in 1,4-dioxane was added tris(dibenzylideneacetone)dipalladium(0) (28 mg, 0.031 mmol, 0.051 equiv). The reaction flask was fitted with a microreflux condenser, and the reaction mixture was heated at reflux under nitrogen for 13 h. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL). The organic was separated and the aqueous wash was further extracted with ethyl acetate (2×10 mL). The combined organic was dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash column chromatography (3% methanol in dichloromethane+0.1% ammonium hydroxide) provided product as a yellow solid (205 mg (77% yield). 1H NMR (400 MHz, DMSO-d6), δ: 9.72 (s, 1H), 8.46 (s, 1H), 8.41 (d, J=5.0 Hz, 1H), 7.20 (dd, J=5.1, 1.2 Hz, 1H), 6.60 (s, 1H), 6.00 (s, 1H), 4.54 (t, J=6.4 Hz, 2H), 4.44 (t, J=6.0 Hz, 2H), 3.85 (t, J=13.2 Hz, 2H), 3.65 (t, J=7.2 Hz, 2H), 3.40 (m, 1H), 2.80 (m, 2H), 2.56 (m, 2H), 2.39 (m, 1H), 1.84 (m, 2H), 1.61-1.76 (m, 4H). m/z (ESI-pos) M+1=441
Name
2-chloro-6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridine
Quantity
216 mg
Type
reactant
Reaction Step One


Name
cesium carbonate
Quantity
399 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH:8]2[CH2:13][CH2:12][N:11]([CH:14]3[CH2:17][O:16][CH2:15]3)[CH2:10][CH2:9]2)[CH:5]=[C:4]([N:18]2[CH2:22][CH2:21][C:20]([F:24])([F:23])[CH2:19]2)[N:3]=1.[NH2:25][C:26]1[CH:31]=[C:30]([C:32]#[N:33])[CH:29]=[CH:28][N:27]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C(OCC)(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:23][C:20]1([F:24])[CH2:21][CH2:22][N:18]([C:4]2[N:3]=[C:2]([NH:25][C:26]3[CH:31]=[C:30]([CH:29]=[CH:28][N:27]=3)[C:32]#[N:33])[CH:7]=[C:6]([CH:8]3[CH2:13][CH2:12][N:11]([CH:14]4[CH2:17][O:16][CH2:15]4)[CH2:10][CH2:9]3)[CH:5]=2)[CH2:19]1 |f:2.3.4,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
2-chloro-6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridine
|
|
Quantity
|
216 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)C1CCN(CC1)C1COC1)N1CC(CC1)(F)F
|
|
Name
|
|
|
Quantity
|
122 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC(=C1)C#N
|
|
Name
|
cesium carbonate
|
|
Quantity
|
399 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
28 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was fitted with a microreflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under nitrogen for 13 h
|
|
Duration
|
13 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous wash
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was further extracted with ethyl acetate (2×10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography (3% methanol in dichloromethane+0.1% ammonium hydroxide)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided product as a yellow solid (205 mg (77% yield)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1(CN(CC1)C1=CC(=CC(=N1)NC=1C=C(C#N)C=CN1)C1CCN(CC1)C1COC1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
